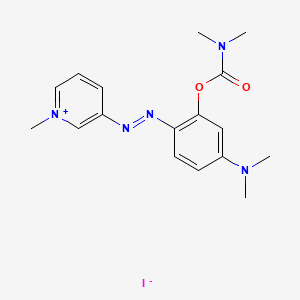

Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(3-pyridylazo)phenyl ester, methiodide

Beschreibung

The compound "Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(3-pyridylazo)phenyl ester, methiodide" is a quaternary ammonium salt featuring a dimethylcarbamate group, a dimethylamino substituent, and a 3-pyridylazo phenyl moiety. Its structure combines a carbamate ester with azo and pyridyl groups, which are critical for its biological activity and physicochemical properties . The methiodide (quaternary) form enhances its stability and interaction with acetylcholinesterase (AChE), similar to other quaternary carbamates like physostigmine derivatives .

Eigenschaften

CAS-Nummer |

69766-32-1 |

|---|---|

Molekularformel |

C17H22IN5O2 |

Molekulargewicht |

455.3 g/mol |

IUPAC-Name |

[5-(dimethylamino)-2-[(1-methylpyridin-1-ium-3-yl)diazenyl]phenyl] N,N-dimethylcarbamate;iodide |

InChI |

InChI=1S/C17H22N5O2.HI/c1-20(2)14-8-9-15(16(11-14)24-17(23)21(3)4)19-18-13-7-6-10-22(5)12-13;/h6-12H,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

BDMVTMSTLZICOM-UHFFFAOYSA-M |

Kanonische SMILES |

C[N+]1=CC=CC(=C1)N=NC2=C(C=C(C=C2)N(C)C)OC(=O)N(C)C.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide typically involves multiple steps:

Formation of the diazenylphenyl intermediate: This step involves the reaction of a dimethylamino-substituted aniline with a diazonium salt to form the diazenylphenyl intermediate.

Quaternization of the pyridine ring: The intermediate is then reacted with methyl iodide to quaternize the pyridine ring, forming the pyridinium salt.

Carbamate formation: Finally, the quaternized intermediate is reacted with dimethylcarbamoyl chloride to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding hydrazine derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly used.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Hydrazine derivatives.

Substitution: Nitro or halogen-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medical applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its unique structural features.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Wirkmechanismus

The mechanism of action of [5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s activity depends on the presence of both a carbamate ester and a basic substituent (e.g., dimethylamino or quaternary ammonium groups). Below is a comparative analysis with key analogs:

Key Observations:

- Quaternary vs. Tertiary Amines : The target compound’s quaternary ammonium group enhances AChE binding compared to tertiary amines (e.g., physostigmine), as seen in other quaternary carbamates .

- Azo Group Impact : The 3-pyridylazo group may confer unique redox properties or metal-binding capacity, distinguishing it from pyrazole-based Dimetilan .

Pharmacological Activity

Acetylcholinesterase Inhibition

- Target Compound : Expected to show strong AChE inhibition due to structural similarity to physostigmine and Dimetilan. Quaternary salts generally exhibit prolonged activity due to ionic interactions with AChE’s anionic site .

- Dimetilan : Acts as an insecticidal carbamate with rapid AChE inhibition but shorter duration due to hydrolytic instability .

- Methylphenylcarbamic Esters : Demonstrated weaker miotic activity than dimethylcarbamates, highlighting the importance of the dimethylcarbamate group .

Selectivity and Side Effects

Toxicity and Regulatory Status

- Target Compound: No direct toxicity data found, but its absence from EPA hazardous waste lists (e.g., Arkansas Regulation No. 23 ) suggests lower acute toxicity compared to Dimetilan (P191) .

- Dimetilan : Classified as hazardous due to neurotoxic effects .

- Quaternary Carbamates : Generally exhibit higher acute toxicity than tertiary analogs but are less volatile .

Research Findings and Data Gaps

- Stability : Dimethylcarbamates like Dimetilan are hydrolytically stable compared to diethyl or diallyl esters, which lack activity . The target compound’s methiodide form likely enhances stability.

- Synthèse : The compound’s azo group may enable applications in biosensing or photodynamic therapy, though this remains unexplored in current literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.